

Physical and chemical properties of [1,1'-Biphenyl]-3-amine

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Compound of Interest

Compound Name: 3-Aminobiphenyl

Cat. No.: B7723418

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An In-depth Technical Guide to [1,1'-Biphenyl]-3-amine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety considerations for [1,1'-Biphenyl]-3-amine, tailored for researchers, scientists, and professionals in drug development.

Introduction

[1,1'-Biphenyl]-3-amine, also known as **3-aminobiphenyl**, is an aromatic amine derivative of biphenyl.^{[1][2]} It consists of a biphenyl backbone with an amino group attached to the third position of one of the phenyl rings.^[3] Historically, it has been utilized as an intermediate in the manufacturing of azo dyes, pharmaceuticals, and polymers.^{[1][3]} However, due to its classification as a potential human carcinogen, its application has been significantly curtailed in favor of less toxic alternatives.^{[1][3]} Understanding its chemical and physical properties is crucial for its safe handling and for its use in controlled research settings.

Chemical and Physical Properties

The properties of [1,1'-Biphenyl]-3-amine are summarized below. The compound typically appears as a colorless to pale yellow solid or oil.^{[2][3]}

General Properties

Property	Value	Source
IUPAC Name	[1,1'-Biphenyl]-3-amine	[2]
Synonyms	3-Aminobiphenyl, m-Aminobiphenyl, 3-Phenylaniline	[1] [3] [4]
CAS Number	2243-47-2	[1] [3] [4]
Molecular Formula	C ₁₂ H ₁₁ N	[1] [3] [4]
Molecular Weight	169.22 g/mol	[1] [4]

Physical Properties

Property	Value	Source
Melting Point	31-33 °C	[2] [5]
Boiling Point	177-178 °C	[2]
Density	1.077 g/cm ³	[2]
pKa	4.25 (at 18 °C)	[3]
Solubility	Sparingly soluble in water. [3] Soluble in most organic solvents.	
Appearance	White to light yellow crystalline powder or pale yellow oil.	[3]

Spectral Data

Spectral analysis is essential for the structural confirmation of [1,1'-Biphenyl]-3-amine.

Technique	Data	Source
¹ H-NMR (CDCl ₃ , 300 MHz)	$\delta = 3.55$ (s, 2H), 6.72-6.76 (m, 3H), 6.81-6.86 (m, 3H), 7.21-7.29 (m, 3H)	[5]
¹³ C-NMR (CDCl ₃ , 75 MHz)	$\delta = 115.19, 118.60, 129.29, 129.37, 146.37, 146.47$	[5]
Mass Spectrometry	Electron ionization mass spectra are available in the NIST WebBook.	[6]
Infrared (IR) Spectra	Vapor phase IR spectra are available from spectral databases.	[1]

Experimental Protocols

Synthesis via Suzuki Coupling

A common and effective method for the synthesis of [1,1'-Biphenyl]-3-amine is the Suzuki coupling reaction.[2] This protocol involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

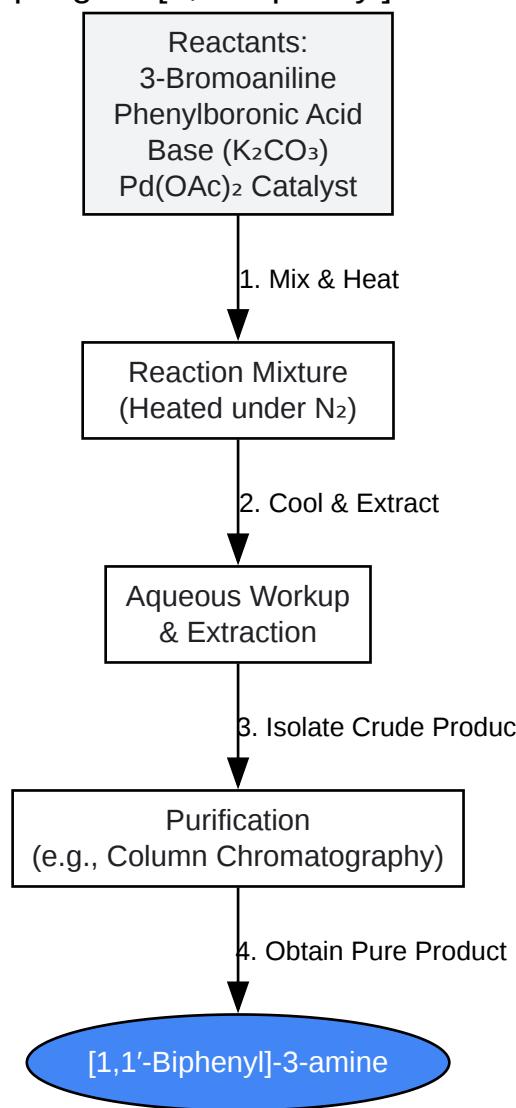
Reactants:

- 3-Bromoaniline
- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂) as the catalyst
- A suitable base (e.g., potassium carbonate, K₂CO₃)
- An appropriate solvent (e.g., a mixture of water and an organic solvent like toluene)

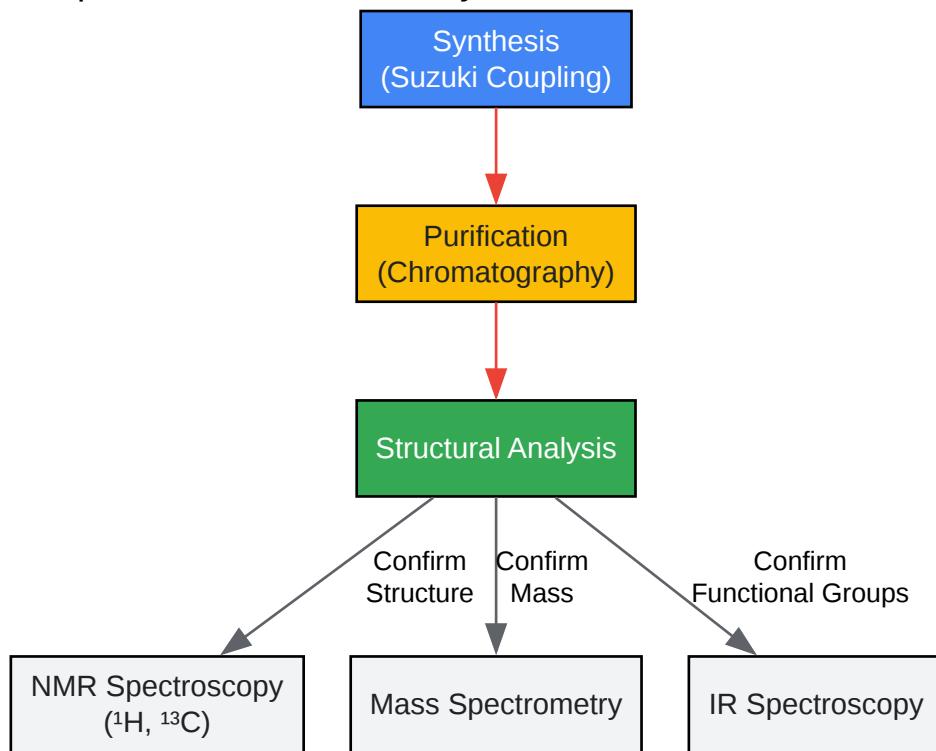
Procedure:

- In a reaction vessel, dissolve 3-bromoaniline and phenylboronic acid in the chosen solvent system.
- Add the base, followed by the palladium catalyst.
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
- After cooling to room temperature, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

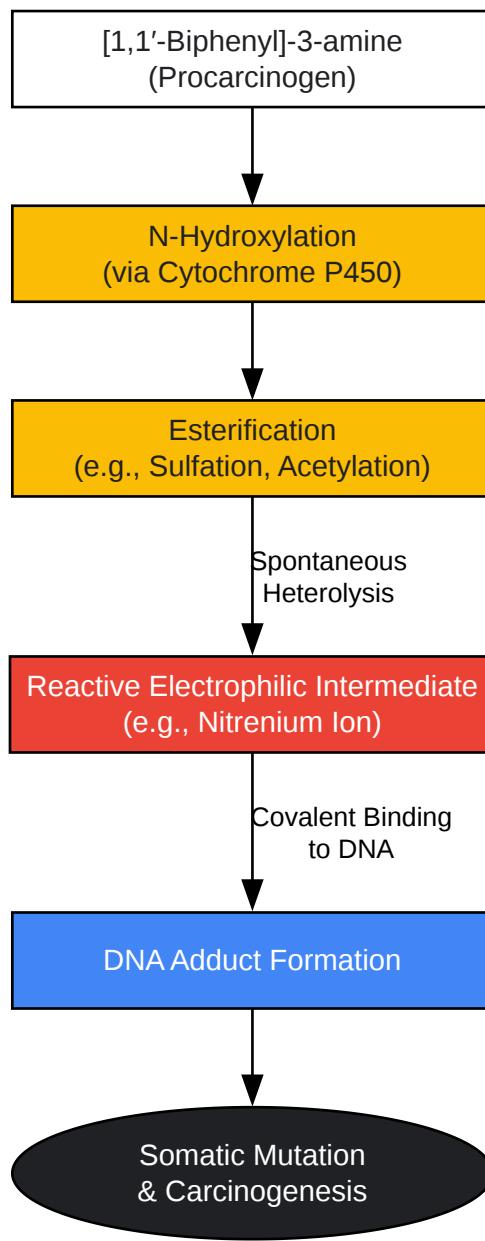
Suzuki Coupling for [1,1'-Biphenyl]-3-amine Synthesis



Experimental Workflow: Synthesis to Characterization



Hypothetical Metabolic Activation Pathway



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